(R)-Quizalofop Methyl

Catalog No.
S1528231
CAS No.
76578-71-7
M.F
C18H15ClN2O4
M. Wt
358.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Quizalofop Methyl

CAS Number

76578-71-7

Product Name

(R)-Quizalofop Methyl

IUPAC Name

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1

InChI Key

YGHJGQYNECSZDY-LLVKDONJSA-N

SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Synonyms

(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid Methyl Ester; (R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid Methyl Ester; Xylofop-methyl;

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Mode of Action

(R)-Quizalofop Methyl exerts its herbicidal effect by inhibiting Acetyl-CoA Carboxylase (ACCase), a crucial enzyme in the fatty acid biosynthesis pathway of plants. This enzyme plays a vital role in the production of very-long-chain fatty acids (VLCFAs) essential for plant cell membrane formation and growth. Inhibition of ACCase by (R)-Quizalofop Methyl disrupts VLCFA biosynthesis, leading to impaired cell division, stunted growth, and ultimately, weed death [1].

Source

[1]

Research Applications

(R)-Quizalofop Methyl serves as a valuable tool in various scientific research fields:

  • Herbicide resistance studies: Researchers utilize (R)-Quizalofop Methyl to investigate the development of resistance mechanisms in weeds. By exposing weed populations to the herbicide and analyzing their response, scientists can gain insights into the evolution of resistance and develop strategies to manage it [2].

Source

[2]

  • Metabolic studies: (R)-Quizalofop Methyl's specific mode of action allows researchers to study plant metabolic pathways, particularly those involving ACCase and VLCFA biosynthesis. This knowledge can contribute to a broader understanding of plant physiology and contribute to the development of new herbicides with improved selectivity and efficacy [3].

Source

[3]

  • Environmental fate studies: Researchers use (R)-Quizalofop Methyl to assess its behavior in the environment. This includes studies on its degradation rates, soil adsorption, and potential impact on non-target organisms. Such investigations are crucial for ensuring the safe and sustainable use of the herbicide [4].

Source

[4]

(R)-Quizalofop Methyl is a chiral compound classified as a post-emergence herbicide, primarily used for controlling grass weeds in various crops. Its chemical structure is represented by the molecular formula C18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4} and a molecular weight of 358.78 g/mol. The compound specifically targets the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, thereby inhibiting their growth and development .

As mentioned earlier, (R)-quizalofop methyl inhibits the enzyme ACCase in grass weeds. ACCase is a crucial enzyme involved in the biosynthesis of VLCFAs, essential components of plant cell membranes. Inhibition of ACCase disrupts VLCFA synthesis, leading to abnormal cell membrane development and ultimately causing weed death [].

The primary chemical reaction involving (R)-Quizalofop Methyl is its hydrolysis to yield quizalofop acid, which is its active metabolite. This transformation occurs under environmental conditions and is facilitated by various enzymes, including those from microbial sources. Hydrolysis typically leads to increased herbicidal activity as quizalofop acid has a higher affinity for the target enzyme . The degradation pathway highlights the compound's configurational stability and enantioselective behavior during breakdown in soil environments .

(R)-Quizalofop Methyl exhibits significant herbicidal activity against a range of grass species. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase, disrupting fatty acid biosynthesis essential for plant growth. This selective action allows it to control unwanted grass weeds while being less harmful to broadleaf crops . Additionally, studies have shown that the compound can be toxic to non-target organisms such as earthworms, indicating potential ecological risks .

The synthesis of (R)-Quizalofop Methyl typically involves several steps, including:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the aryloxyphenoxypropionate structure.
  • Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques, often utilizing chiral catalysts or reagents.
  • Final Coupling: The final step involves coupling the resolved chiral intermediates to form (R)-Quizalofop Methyl.

Various patents detail specific methodologies for synthesizing this compound, ensuring high yields and purity levels .

(R)-Quizalofop Methyl is primarily used in agriculture as an effective herbicide. Its applications include:

  • Crop Protection: It is employed in rice and other cereal crops to manage grass weed populations.
  • Environmental Studies: The compound serves as a model for studying herbicide behavior in soil and its interactions with microbial communities .
  • Research: It is utilized in studies examining the mechanisms of herbicide resistance and environmental impact assessments.

Interaction studies have revealed that (R)-Quizalofop Methyl can undergo various biochemical interactions with enzymes in soil microorganisms. These interactions can lead to hydrolysis and degradation into quizalofop acid, which may enhance its efficacy as a herbicide. Additionally, metal ions have been shown to influence the enzymatic activity related to its degradation process .

Several compounds share structural similarities with (R)-Quizalofop Methyl, including:

Compound NameMolecular FormulaTarget EnzymeUnique Features
Quizalofop-P-ethylC19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}Acetyl-CoA CarboxylaseMore commonly used; broader spectrum of activity
Haloxyfop-R-methylC19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4}Acetyl-CoA CarboxylaseSimilar mechanism; used in various crop systems
Fenoxaprop-P-ethylC19H21ClN2O4C_{19}H_{21}ClN_{2}O_{4}Acetyl-CoA CarboxylaseDifferent enantiomeric structure; similar uses

The uniqueness of (R)-Quizalofop Methyl lies in its specific enantiomeric form that enhances selectivity against certain grass weeds while minimizing damage to broadleaf crops . Its configurational stability also contributes to its effectiveness and environmental persistence compared to other similar compounds .

XLogP3

3.9

Dates

Last modified: 04-15-2024

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